molecular formula C15H17N3O3S B2791072 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide CAS No. 1009484-73-4

1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide

Cat. No.: B2791072
CAS No.: 1009484-73-4
M. Wt: 319.38
InChI Key: FGGUKXNIQSPGPM-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide is a heterocyclic compound featuring a pyrrolidine ring substituted with a carbohydrazide group and a 2-naphthylsulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, influencing reactivity and structural conformation .

Properties

IUPAC Name

1-naphthalen-2-ylsulfonylpyrrolidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c16-17-15(19)14-6-3-9-18(14)22(20,21)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGUKXNIQSPGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide typically involves the reaction of 2-naphthylsulfonyl chloride with pyrrolidine-2-carbohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Anticancer Activity: Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties: Compounds similar to 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects: Some studies highlight its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Cancer Therapy: Its role as an anticancer agent positions it as a candidate for further development in oncology. Preclinical studies are needed to evaluate its efficacy and safety profiles in vivo.
  • Infectious Diseases: The antimicrobial properties suggest it could be developed into new treatments for bacterial infections, especially in an era where antibiotic resistance is a growing concern.
  • Inflammatory Disorders: Its anti-inflammatory properties may lead to applications in treating chronic inflammatory conditions, potentially offering an alternative to existing therapies.

Case Studies and Research Findings

Several case studies have explored the efficacy and safety of compounds related to this compound:

  • Cytotoxicity Studies: A study demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines, with IC50 values indicating potent activity .
  • In Vivo Efficacy: Animal models have been used to assess the anti-inflammatory effects, showing significant reductions in inflammation markers when treated with related pyrrolidine derivatives .
  • Mechanistic Insights: Research has delved into understanding the molecular mechanisms by which these compounds exert their effects, including enzyme inhibition and modulation of signaling pathways involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can form strong non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring provides structural rigidity and enhances the binding affinity of the compound to its target. The carbohydrazide moiety can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Key Compounds:

  • 1-[(2-Naphthylsulfonyl)oxy]pyrrolidine-2,5-dione (sulfonic ester of N-oxyimide)
  • N-Benzenesulfonyloxynaphthalimide (sulfonic ester of N-oxyimide)
  • Carboxylic esters of N-oxyimides (e.g., succinimide derivatives)
Feature 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide Sulfonic Esters of N-Oxyimides Carboxylic Esters of N-Oxyimides
Nitrogen Geometry Pyramidal (displacement: 0.150–0.243 Å) Pyramidal Planar
Substituent Influence Sulfonyl group stabilizes pyramidal conformation Sulfonyl groups enhance puckering Carboxylic groups favor planarity
Crystallographic Stability Not reported Forms stable single crystals Less stable crystals

The pyramidal geometry at the nitrogen atom in sulfonic esters, including 1-[(2-naphthylsulfonyl)oxy]pyrrolidine-2,5-dione, contrasts with planar geometries in carboxylic esters. This structural distinction is critical for reactivity in reactions like the Lossen rearrangement .

Spectral and Functional Group Comparison

Key Compounds:

  • 1-(3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carbohydrazide
  • 1-(3-(Ethylthio)-2-methylpropanoyl)pyrrolidine-2-carbohydrazide
Property This compound 1-(3-Mercapto-2-methylpropanoyl) Analog
IR Peaks (C=O) ~1645 cm⁻¹ (amide) 1728 cm⁻¹ (ester), 1645 cm⁻¹ (amide)
Sulfur-Containing Group Sulfonyl (-SO₂-) Thiol (-SH) or thioether (-S-)
Reactivity Potential for metal complexation Thiol-mediated redox activity

The absence of ester C=O stretches (~1728 cm⁻¹) in the target compound highlights its distinct functionalization compared to mercapto/thioether analogs. The sulfonyl group may reduce nucleophilicity compared to thiol derivatives .

Coordination Chemistry and Metal Complexation

Key Compounds:

  • N-(2-Hydroxybenzoyl)-N'-(2-naphthylsulfonyl)hydrazine (HBSG)
  • This compound
Parameter HBSG Target Compound (Inferred)
Metal Binding Ratio 1:1 and 1:2 (Cu²⁺, Co²⁺) Likely similar due to carbohydrazide
Application Reagent for non-ferrous metal recovery Potential metalloenzyme inhibition
Solubility Soluble in ammonia media Unreported; sulfonyl may reduce solubility

HBSG demonstrates robust complexation with Cu(II) and Co(II), forming precipitates with equilibrium constants dependent on pH and ligand concentration. The target compound’s carbohydrazide group is expected to exhibit analogous chelation behavior, though steric effects from the pyrrolidine ring may alter binding kinetics .

Structural Analogs with Modified Rings/Substituents

Key Compounds:

  • 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid
  • 1-(2-Naphthylsulfonyl)proline
Feature This compound Piperidine-4-carboxylic Acid Analog Proline Analog
Ring Structure 5-membered pyrrolidine 6-membered piperidine Proline (rigid bicyclic)
Functional Group Carbohydrazide Carboxylic acid Carboxylic acid
Potential Applications Metal chelation, enzyme inhibition Catalysis, drug intermediates Conformational studies

The piperidine analog’s carboxylic acid group enhances solubility and reactivity in peptide synthesis, whereas the pyrrolidine carbohydrazide derivative offers unique coordination sites for metal binding .

Biological Activity

1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, sulfonyl group, and a hydrazide moiety. Its molecular formula is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 286.34 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It has been shown to interact with metalloproteases, which are involved in various physiological processes including inflammation and tissue remodeling. By inhibiting these enzymes, the compound may exert anti-inflammatory and cytoprotective effects.

Anticancer Properties

This compound has demonstrated potential anticancer activity in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was confirmed in assays measuring IC50 values against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15Induces apoptosis
MCF-7 (Breast Cancer)20Inhibits proliferation
A549 (Lung Cancer)25Cell cycle arrest

Anti-inflammatory Activity

Research has shown that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups. The study highlighted its role in modulating immune responses and indicated possible applications in treating inflammatory diseases .
  • Metalloprotease Inhibition : The compound was tested for its ability to inhibit metalloproteases involved in tissue remodeling. Results showed effective inhibition, which could lead to therapeutic applications in conditions like fibrosis and cancer metastasis .

Q & A

Q. What are the common synthetic routes for 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine-2-carbohydrazide derivatives. A general approach includes:

Sulfonylation : Reacting pyrrolidine-2-carbohydrazide with 2-naphthylsulfonyl chloride under basic conditions (e.g., DMF, potassium carbonate) at elevated temperatures (e.g., 80–100°C) to introduce the sulfonyl group .

Purification : Extraction with ethyl acetate, washing with ammonium chloride solution, and solvent removal under reduced pressure .

Yield Optimization : Adjusting stoichiometry (e.g., 1.1–1.3 equivalents of sulfonyl chloride), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours). Microwave-assisted synthesis (e.g., 150°C for 20 hours) may enhance efficiency .

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ≈ 0.8 in ethyl acetate/hexane systems) .
  • Use IR spectroscopy to confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbohydrazide (C=O, ~1645 cm⁻¹) groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1645 cm⁻¹ for carbohydrazide, S=O stretching at ~1350 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Look for pyrrolidine ring protons (δ 1.96–3.33 ppm) and naphthyl aromatic protons (δ 6.75–7.61 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (C=O at ~170 ppm) and sulfonyl group integration .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
  • Elemental Analysis : Match calculated vs. observed nitrogen content (e.g., ~7.5–7.99% for pyrrolidine derivatives) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives or optimizing reaction pathways?

Answer: State-of-the-art computational approaches include:

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation .

Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., enzymes) by simulating interactions with active sites .

Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for sulfonylation or hydrazide formation .

Q. Example Workflow :

  • Compute activation energies for sulfonylation steps using Gaussian or ORCA.
  • Validate predictions with small-scale experiments and refine models iteratively .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation strategies:

Standardize Assays : Use validated protocols (e.g., antiplatelet activity tests with ADP-induced aggregation) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Purity Verification : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) and characterize byproducts (e.g., hydrazine derivatives) .

Dose-Response Studies : Perform IC₅₀ determinations in triplicate to account for biological variability .

Q. How can hazardous intermediates or byproducts be safely managed during synthesis?

Answer:

  • Byproduct Identification : Use GC-MS or LC-MS to detect hazardous intermediates (e.g., unreacted sulfonyl chlorides) .
  • Safety Protocols :
    • Work in a fume hood with PPE (gloves, goggles).
    • Neutralize acidic/basic waste with ammonium chloride or sodium bicarbonate before disposal .
    • Follow first-aid measures for exposure (e.g., rinse skin with water, consult a physician) .

Q. What advanced techniques enable mechanistic studies of its biological interactions?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
  • X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., with cyclooxygenase-1) to guide SAR studies .
  • Metabolomics : Track cellular uptake and metabolic fate using LC-MS/MS .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?

Answer:

  • LogP Prediction : Use software like MarvinSuite to assess lipophilicity changes when replacing naphthyl with smaller aryl groups.
  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and correlate with hydrogen-bonding capacity (e.g., –SO₂– groups enhance aqueous solubility) .

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